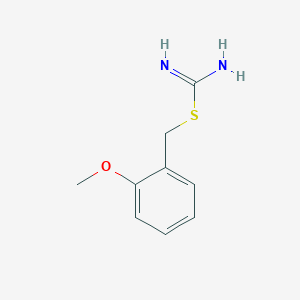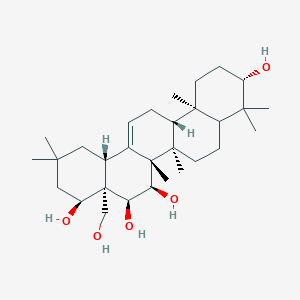
2-Chloroethenylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethenylcyclohexane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is also known as hexachlorocyclopentadiene, and it is an important intermediate compound used in the synthesis of many other chemicals. This compound has been studied extensively due to its unique structure and properties, making it an important area of research in the field of chemistry.
Mécanisme D'action
The mechanism of action of 2-Chloroethenylcyclohexane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of normal cellular processes, ultimately resulting in the death of the cell.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can lead to a range of biochemical and physiological effects. These effects include liver damage, kidney damage, and neurological damage. Additionally, it has been shown to have carcinogenic properties, making it potentially harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloroethenylcyclohexane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is stable and can be stored for long periods of time. However, there are limitations to its use. It is toxic and potentially harmful to human health, making it necessary to handle with care. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloroethenylcyclohexane. One area of interest is its potential use as a flame retardant in various materials. Additionally, further studies are needed to fully understand its mechanism of action and potential health effects. Finally, there is a need for the development of safer and more effective alternatives to this compound for use in various applications.
Méthodes De Synthèse
The synthesis of 2-Chloroethenylcyclohexane can be achieved through several methods. The most common method involves the reaction of cyclohexene with hexachlorocyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. This method produces high yields of the compound and is relatively simple to perform.
Applications De Recherche Scientifique
2-Chloroethenylcyclohexane has been extensively studied for its potential applications in various fields of science. It has been found to be useful in the synthesis of other chemicals such as pesticides, herbicides, and pharmaceuticals. Additionally, it has been studied for its potential use as a flame retardant in various materials.
Propriétés
Numéro CAS |
15963-69-6 |
|---|---|
Formule moléculaire |
C22H18As2N4O14S2 |
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
2-chloroethenylcyclohexane |
InChI |
InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clé InChI |
YVVZMSBDWZBPCS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=CCl |
SMILES canonique |
C1CCC(CC1)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)







